molecular formula C11H19N3 B13883012 4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine

4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine

Cat. No.: B13883012
M. Wt: 193.29 g/mol
InChI Key: DKKBAYBCPAIUCQ-UHFFFAOYSA-N
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Description

4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine is a chemical compound with the molecular formula C11H19N3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an imidazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine typically involves the reaction of 4-methylimidazole with 1-(2-chloroethyl)piperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a ligand in the study of enzyme interactions and receptor binding.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Methylimidazol-1-yl)ethyl]piperidine
  • 2-Ethyl-4-methylimidazole
  • 4-(1H-Imidazol-1-yl)benzoic acid

Uniqueness

4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring also adds to its versatility in various applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-[2-(4-methylimidazol-1-yl)ethyl]piperidine

InChI

InChI=1S/C11H19N3/c1-10-8-14(9-13-10)7-4-11-2-5-12-6-3-11/h8-9,11-12H,2-7H2,1H3

InChI Key

DKKBAYBCPAIUCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)CCC2CCNCC2

Origin of Product

United States

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